

Cross-Species Sensitivity to Fosamine: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	Fosamine	
Cat. No.:	B1202035	Get Quote

For researchers, scientists, and drug development professionals, understanding the cross-species sensitivity of a compound is a critical aspect of risk assessment and predicting potential environmental impact. This guide provides a comparative analysis of the sensitivity of various laboratory species to **fosamine**, an organophosphate herbicide. The information is compiled from a range of laboratory studies, with a focus on quantitative data to facilitate objective comparison.

Quantitative Toxicity Data

The acute toxicity of **fosamine** varies across different species and routes of exposure. The following tables summarize the available quantitative data from laboratory studies.

Mammalian Toxicity

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat (Male)	Oral	LD50	24,400	[1]
Rat (Female)	Oral	LD50	>5,000	[2]
Guinea Pig (Male)	Oral	LD50	7,380	[2]
Rabbit	Dermal	LD50	>1,683	[1]
Dog	Oral	NOEL (6-month)	>1,000 ppm (in diet)	[2]



LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested population. NOEL (No-Observed-Effect Level): The highest tested dose of a substance at which no adverse effects are observed.

Avian Toxicity

Species	Route	Endpoint	Value (mg/kg)	Reference
Mallard Duck	Oral	LD50	>5,000	[2]
Bobwhite Quail	Oral	LD50	>5,000	[2]
Mallard Duck	Dietary	LC50 (8-day)	>10,000 ppm	[2]
Bobwhite Quail	Dietary	LC50 (8-day)	>10,000 ppm	[2]

LC50 (Lethal Concentration, 50%): The concentration of a substance in the diet that is lethal to 50% of the tested population over an 8-day exposure period.

Aguatic Toxicity

Species	Endpoint	Value (mg/L)	Exposure Duration	Reference
Bluegill Sunfish	LC50	670	96 hours	[2]
Coho Salmon	LC50	8,290	96 hours	[2]
Rainbow Trout	LC50	377	96 hours	[3]
Fathead Minnow	LC50	>1,000	96 hours	[3]
Daphnia magna	EC50	1,524	48 hours	[2]

LC50 (Lethal Concentration, 50%): The concentration of a substance in water that is lethal to 50% of the tested population over a specified duration. EC50 (Effective Concentration, 50%): The concentration of a substance that causes a defined effect (e.g., immobilization) in 50% of the tested population over a specified duration.

Experimental Protocols



The following are detailed methodologies for key experiments cited in the toxicological assessment of **fosamine**, based on standardized OECD guidelines.

Acute Oral Toxicity (based on OECD Guideline 420)

- Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.
 Animals are fasted prior to administration of the test substance.
- Dosage: A single dose of **fosamine** is administered by gavage. The study may involve a sighting study to determine the appropriate starting dose, followed by the main study using a stepwise procedure with fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[4]
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes for up to 14 days after dosing.[5] Body weight is recorded weekly.
- Endpoint: The study aims to identify the dose that causes evident toxicity or death, allowing
 for the determination of the LD50 value. A gross necropsy is performed on all animals at the
 end of the study.

Acute Dermal Toxicity (based on OECD Guideline 402)

- Test Animals: Healthy young adult rats, typically females, are used. The fur on the dorsal area is clipped 24 hours before the test.[6][7]
- Dosage and Application: The test substance is applied uniformly to a shaved area of approximately 10% of the total body surface. The area is covered with a porous gauze dressing for 24 hours.[7][8]
- Observation Period: Animals are observed for signs of toxicity and mortality for at least 14 days after application. Body weights are recorded weekly.[8]
- Endpoint: The LD50 is determined based on the observed mortality. A gross necropsy is performed on all animals.

Fish, Acute Toxicity Test (based on OECD Guideline 203)

 Test Species: A variety of fish species can be used, such as Rainbow Trout (Oncorhynchus mykiss) or Zebra Danio (Danio rerio).



- Test Conditions: Fish are exposed to a range of concentrations of the test substance in water for 96 hours under static or semi-static conditions. Water temperature, pH, and a 12-16 hour photoperiod are controlled.[9][10]
- Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[9]
- Endpoint: The concentration that kills 50% of the fish (LC50) is determined.[9][11]

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

- Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.[12]
- Test Conditions: The daphnids are exposed to a range of concentrations of the test substance for 48 hours.[12][13]
- Observations: Immobilisation is recorded at 24 and 48 hours and compared to a control group.[12]
- Endpoint: The result is expressed as the median effective concentration (EC50) at 48 hours, which is the concentration that immobilizes 50% of the daphnids.[12]

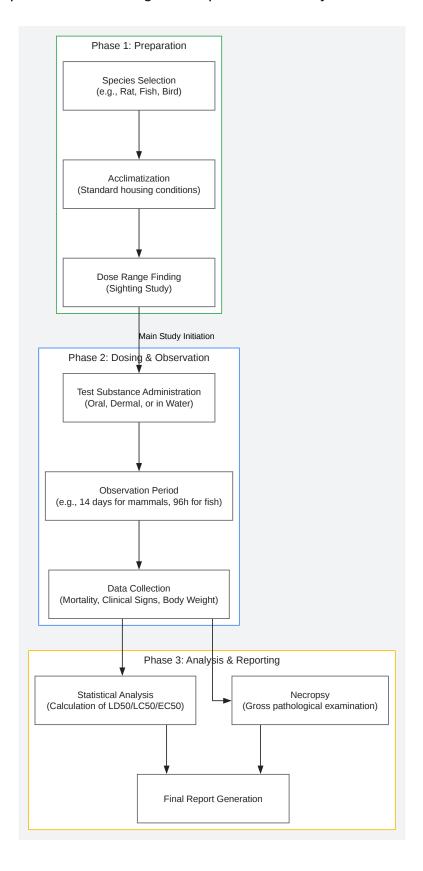
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

- Test Species: Common test species include Mallard ducks (Anas platyrhynchos) and Bobwhite quail (Colinus virginianus).
- Dosage: The test substance is administered as a single oral dose. The study can be a limit test (a single high dose) or a dose-response study to determine the LD50.[14][15]
- Observation Period: Birds are observed for mortality and signs of toxicity for a specified period, typically 14 days.
- Endpoint: The LD50 is calculated based on the observed mortality.

Visualizing Experimental Workflow



The following diagram illustrates a generalized workflow for conducting an acute toxicity study, a fundamental component of assessing cross-species sensitivity.





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Caption: Experimental Workflow for Acute Toxicity Testing.

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